Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 2138271-40-4
VCID: VC4381582
InChI: InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1
SMILES: [Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-]
Molecular Formula: C8H9LiN2O2
Molecular Weight: 172.11

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate

CAS No.: 2138271-40-4

Cat. No.: VC4381582

Molecular Formula: C8H9LiN2O2

Molecular Weight: 172.11

* For research use only. Not for human or veterinary use.

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate - 2138271-40-4

Specification

CAS No. 2138271-40-4
Molecular Formula C8H9LiN2O2
Molecular Weight 172.11
IUPAC Name lithium;2-(5-aminopyridin-2-yl)propanoate
Standard InChI InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key JESFWJQIHHYIQX-UHFFFAOYSA-M
SMILES [Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound consists of a lithium ion (Li+\text{Li}^+) electrostatically bound to the deprotonated carboxylate group of 2-(5-aminopyridin-2-yl)propanoic acid. The organic anion features a pyridine ring substituted with an amino group at the 5-position and a propanoate side chain at the 2-position. The planar pyridine ring and electron-donating amino group enhance solubility and potential for π-π stacking interactions in biological systems.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameLithium;2-(5-aminopyridin-2-yl)propanoate
Molecular FormulaC8H9LiN2O2\text{C}_8\text{H}_9\text{LiN}_2\text{O}_2
Molecular Weight172.11 g/mol
CAS Registry Number2138271-40-4

Spectroscopic and Computational Insights

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands for the carboxylate group ( \sim1600 cm1^{-1}) and aromatic C-N stretching ( \sim1250 cm1^{-1}). The amino group’s lone pair participates in conjugation with the pyridine ring, reducing basicity compared to aliphatic amines.

Synthesis and Manufacturing

Parent Acid Synthesis

The precursor, 2-(5-aminopyridin-2-yl)propanoic acid (CID: 132351192), is synthesized via sequential functionalization of pyridine derivatives. A plausible route involves:

  • Amination of 4-chloropyridin-2-amine: Substituting chloride with ammonia or amines under catalytic conditions (e.g., Pd-mediated cross-coupling) .

  • Side-chain elongation: Introducing the propanoate group through Friedel-Crafts acylation or nucleophilic substitution.

Case Study: Chloropyridine Amination

In analogous syntheses, 4-chloropyridin-2-amine reacts with sodium thiomethoxide at 140°C to yield 4-(methylthio)pyridin-2-amine . Similar conditions using aqueous ammonia could produce 5-aminopyridin-2-amine, though yields may vary due to steric and electronic effects.

Lithium Salt Formation

The final step involves neutralizing the parent acid with lithium hydroxide (LiOH\text{LiOH}) in anhydrous ethanol:

C8H10N2O2+LiOHC8H9LiN2O2+H2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2 + \text{LiOH} \rightarrow \text{C}_8\text{H}_9\text{LiN}_2\text{O}_2 + \text{H}_2\text{O}

Reaction conditions (temperature, solvent polarity) critically influence crystallinity and purity. Post-synthesis purification typically employs column chromatography (SiO2_2, ethyl acetate/hexane).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<10 mg/mL). The lithium-carboxylate ionic bond confers stability up to 250°C, as evidenced by thermogravimetric analysis (TGA) of analogous salts.

Table 2: Lithium Salts in Neuropharmacology

CompoundMolecular FormulaNeuroprotective Mechanism
Lithium CarbonateLi2CO3\text{Li}_2\text{CO}_3Glycogen synthase kinase-3β inhibition
Lithium CitrateC6H5Li3O7\text{C}_6\text{H}_5\text{Li}_3\text{O}_7NMDA receptor modulation
Target CompoundC8H9LiN2O2\text{C}_8\text{H}_9\text{LiN}_2\text{O}_2Proposed: Dual kinase inhibition & neurotransmitter interaction

Challenges and Future Directions

Bioavailability Optimization

The compound’s limited aqueous solubility necessitates formulation strategies:

  • Nanoemulsions: Lipid-based carriers to enhance blood-brain barrier penetration.

  • Prodrugs: Ester derivatives for improved membrane permeability.

Target Validation Studies

Future research should prioritize:

  • Kinase profiling: Screen against GSK-3β, Akt, and ERK pathways.

  • Receptor binding assays: Quantify affinity for serotonin (5-HT1A_{1A}) and adenosine (A2A_{2A}) receptors.

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